molecular formula C12H14ClN3S B8669166 EINECS 283-384-4 CAS No. 84604-99-9

EINECS 283-384-4

Cat. No.: B8669166
CAS No.: 84604-99-9
M. Wt: 267.78 g/mol
InChI Key: BEWMOLNFHXEXSM-UHFFFAOYSA-N
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Description

EINECS 283-384-4 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory framework encompassing over 100,000 compounds pre-registered for commercial use in the EU before 1981 . This compound’s inclusion in EINECS implies compliance with REACH (Registration, Evaluation, Authorisation, and Restriction of Chemicals) regulations, which prioritize safety assessments through predictive toxicology and read-across methodologies .

Properties

CAS No.

84604-99-9

Molecular Formula

C12H14ClN3S

Molecular Weight

267.78 g/mol

IUPAC Name

6-chloro-3-piperidin-4-yl-1H-benzimidazole-2-thione

InChI

InChI=1S/C12H14ClN3S/c13-8-1-2-11-10(7-8)15-12(17)16(11)9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2,(H,15,17)

InChI Key

BEWMOLNFHXEXSM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C3=C(C=C(C=C3)Cl)NC2=S

Origin of Product

United States

Preparation Methods

The synthesis of 5-Chloro-1,3-dihydro-1-(4-piperidinyl)-1H-benzimidazole-2-thione involves several steps. One common synthetic route includes the reaction of 5-chloro-1,3-dihydro-2H-benzimidazole-2-thione with piperidine under specific conditions. The reaction typically requires a solvent such as acetonitrile and a catalyst to facilitate the process. Industrial production methods may involve large-scale reactors and optimized conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 5 of the benzimidazole ring may undergo nucleophilic aromatic substitution under activating conditions. While direct evidence for this reaction is not explicitly detailed in the provided sources, analogous benzimidazole derivatives are known to participate in such substitutions, particularly in the presence of strong bases or electron-donating groups .

Thione Group Reactivity

The thione (C=S) group is highly reactive and can participate in:

  • Hydrolysis : Under acidic or basic conditions, the thione group may hydrolyze to form thiol or carbonyl derivatives. For example, hydrazine hydrate has been shown to hydrolyze similar compounds .

  • Alkylation : Reaction with methylating agents (e.g., dimethyl sulfate) could yield methylated derivatives, as observed in the synthesis of Triclabendazole methanesulfonate .

  • Nucleophilic Addition : The thione may react with nucleophiles (e.g., amines, alcohols) to form substituted products.

Piperidine Ring Reactions

The 4-piperidinyl substituent can undergo:

  • Alkylation/Acylation : As a tertiary amine, the piperidine ring may react with alkylating or acylating agents (e.g., acetic anhydride) to form quaternary ammonium salts or amides .

  • Base-Mediated Reactions : Piperidine itself can act as a base, facilitating deacetylation or other deprotonation reactions .

Thermal Decomposition

Heating the compound may lead to decomposition, releasing sulfur oxides and other gases (e.g., carbon monoxide, nitrogen oxides) .

Reaction Conditions and Products

Reaction Type Conditions Product Reference
HydrolysisAcidic/basic conditions, hydrazineThiol or carbonyl derivatives
AlkylationDimethyl sulfate, methanol, 40–65°CMethylated derivatives
Piperidine acylationAcetic anhydride, piperidineAcetylated piperidine derivatives
Thermal decompositionExcess heat, incompatible materialsSulfur oxides, carbon monoxide

Scientific Research Applications

5-Chloro-1,3-dihydro-1-(4-piperidinyl)-1H-benzimidazole-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-1,3-dihydro-1-(4-piperidinyl)-1H-benzimidazole-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Hypothetical Physicochemical Comparison

Property This compound Similar Compound A Similar Compound B
Molecular Weight (g/mol) ~250 230 270
log Kow 3.5 3.2 3.8
Water Solubility (mg/L) 15 25 5

Note: Data inferred from EINECS-wide trends in and .

Predictive Toxicology and Model Limitations

QSAR (Quantitative Structure-Activity Relationship) models face challenges in covering EINECS compounds:

  • If this compound belongs to an understudied class (e.g., complex organics), predictions may be unreliable.
  • Accuracy Trade-offs : Pathway perturbation models achieve >85% accuracy for 4.6–12.6% of EINECS compounds, but unique structures often fall outside applicability domains .

Table 2: Predictive Model Performance for EINECS Compounds

Model Type Coverage (% of EINECS) Accuracy Threshold Key Limitations
QSAR (Nitrobenzenes) 0.7% 70–80% Limited to specific log Kow ranges
Pathway Perturbation 4.6–12.6% 85% Excludes structurally unique compounds
Read-Across (Tanimoto) ~20% 70% Depends on labeled analogs

Regulatory and Applicability Considerations

Under REACH, this compound may require additional testing if structural analogs are unavailable. emphasizes that only 10–17% of EINECS compounds are covered by models with experimental-level accuracy, necessitating targeted testing for unique substances .

Q & A

Q. How is EINECS 283-384-4 characterized in terms of physicochemical properties, and what methodologies ensure accuracy?

To characterize physicochemical properties (e.g., solubility, stability, bioavailability), researchers should employ validated analytical techniques such as HPLC, NMR, or mass spectrometry. Comparative analysis with reference datasets, like the EINECS subset, is critical for contextualizing results. For instance, bioavailability-related properties can be visualized using computational tools to overlay the compound's profile against established databases (e.g., EPISuite) . Experimental protocols must detail instrumentation calibration, environmental controls (e.g., temperature, pH), and replicate measurements to minimize variability. Raw data should be archived in appendices, with processed results presented in tables/graphs using SI units .

Q. What methodologies are recommended for conducting a systematic literature review on this compound?

A rigorous literature review should follow frameworks like PICO (Population, Intervention, Comparison, Outcome) to define scope and FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research gaps. Use academic databases (e.g., PubMed, SciFinder) with keywords such as "this compound," "synthesis," and "bioactivity." Prioritize peer-reviewed articles and avoid non-academic sources. Synthesize findings in a comparative table highlighting contradictions or consensus in data (e.g., conflicting solubility values). Cite primary sources and avoid secondary interpretations to maintain credibility .

Q. What are the best practices for designing initial experiments to study the reactivity of this compound?

Begin with pilot studies to determine optimal reaction conditions (e.g., solvent, catalyst, temperature). Use controlled variables (e.g., molar ratios, reaction time) and include negative controls. Document procedures with sufficient detail for reproducibility, including equipment specifications and safety protocols. Data collection should focus on yield, purity (via chromatography), and byproduct identification. Statistical tools like standard deviation and t-tests help validate initial results before scaling experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental data and existing literature on this compound?

Conduct a meta-analysis of published datasets to identify methodological differences (e.g., analytical techniques, sample preparation). Replicate key studies under standardized conditions and perform error analysis (e.g., instrument precision, human error). Use statistical tests (ANOVA, regression) to quantify discrepancies. If contradictions persist, propose hypotheses (e.g., isomerization, impurities) and validate via advanced characterization (e.g., X-ray crystallography). Transparently report limitations in discussion sections .

Q. What advanced computational methods are suitable for modeling the interactions of this compound in biological systems?

Molecular dynamics (MD) simulations and density functional theory (DFT) can predict binding affinities and metabolic pathways. Validate models using experimental data (e.g., IC50 values from enzyme assays). Tools like AutoDock or Schrödinger Suite enable docking studies, while QSAR models correlate structural features with bioactivity. Ensure computational parameters (e.g., force fields, solvation models) align with experimental conditions. Cross-reference results with physicochemical databases to assess bioavailability .

Q. How should researchers optimize synthetic pathways for this compound derivatives while ensuring reproducibility?

Apply Design of Experiments (DoE) principles to evaluate multiple variables (e.g., temperature, catalyst loading) efficiently. Use response surface methodology (RSM) to identify optimal conditions. Characterize intermediates via spectroscopic methods and track reaction progress with TLC/GC-MS. For reproducibility, document batch-specific details (e.g., reagent lot numbers, purification steps) in supplementary materials. Validate scalability by repeating syntheses at different volumes and comparing yields/purity .

Data Presentation and Analysis Guidelines

  • Tables/Graphs : Use error bars (standard deviation) and significance indicators (e.g., asterisks for p-values) in graphs. For example:

    PropertyExperimental ValueLiterature ValueMethod Used
    Solubility (mg/L)12.3 ± 0.515.0HPLC
  • Statistical Reporting : Include confidence intervals and effect sizes in results. For example: "Yield differences between methods were significant (t-test, p < 0.05, CI 95%)" .

  • Ethical Compliance : Disclose conflicts of interest and adhere to safety protocols (e.g., fume hood use, waste disposal) .

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